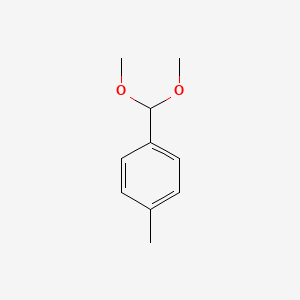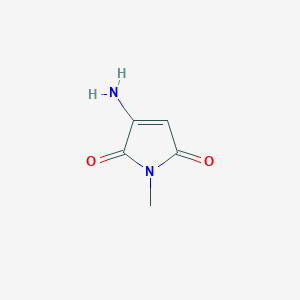![molecular formula C13H7ClF3NO3 B3032730 2-Chloro-4-nitro-1-[3-(trifluoromethyl)phenoxy]benzene CAS No. 40718-13-6](/img/structure/B3032730.png)
2-Chloro-4-nitro-1-[3-(trifluoromethyl)phenoxy]benzene
Overview
Description
2-Chloro-4-nitro-1-[3-(trifluoromethyl)phenoxy]benzene (CNTP) is a synthetic compound that has been studied for its potential applications in scientific research. CNTP is an organic compound that belongs to the class of nitrobenzenes and is composed of one nitrogen atom, one oxygen atom, two chlorine atoms, one trifluoromethylphenoxy group, and four hydrocarbon rings. This compound has been studied for its ability to act as a reagent in organic synthesis, as well as its potential applications in biochemistry and physiology.
Scientific Research Applications
Synthesis and Material Properties
Polyimide Film Preparation : 2-Chloro-4-nitro-1-[3-(trifluoromethyl)phenoxy]benzene has been utilized in the synthesis of polyimide films. The compound was transformed into 1,3-bis(4-amino-2trifluoromethyl-phenoxy)benzene, which was then used in the polyamic acid solution for polycondensation reactions. The resulting transparent polyimide films demonstrated notable properties (Fu Ju-sun, 2010).
Novel Fluorine-containing Polyetherimide : Another study focused on synthesizing novel fluorine-containing polyetherimides, where this compound played a crucial role. The compound was characterized using Fourier transform infrared spectroscopy (FTIR) and differential scanning calorimetry (DSC) technologies (Yu Xin-hai, 2010).
Molecular Structure Analysis
Crystal Structure Determination : Studies have been conducted to determine the molecular structures of compounds related to this compound. These investigations include examining dihedral angles, distances between atoms, and understanding molecular interactions (Bin Li et al., 2005).
Photochemical Reactivity : The compound's photochemical behavior has been studied, particularly in relation to its interactions with light and its behavior on different soil types. These studies help in understanding the environmental impact and behavior of the compound (L. Scrano et al., 2004).
Proton-Ligand Stability Constants : Research on this compound includes understanding its chemical properties, such as proton-ligand stability constants, which are essential for predicting its reactivity and interactions with other compounds (D. Vartak, N. Menon, 1969).
Applications in Synthesis
- Synthesis of Heterocyclic Compounds : This compound has been used in the synthesis of a library of 1,2-dialkyl-5-trifluoromethylbenzimidazoles, highlighting its role as a precursor in the production of valuable heterocyclic compounds. The methodology offers advantages like high yield and modular lipophilicity of products (Diana Vargas-Oviedo et al., 2017).
Safety and Hazards
The compound has been classified with the GHS07 pictogram and has a signal word of “Warning”. Hazard statements include H302, H315, H319, H335, and precautionary statements include P261 . It’s recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid exposure .
Mechanism of Action
Mode of Action
The trifluoromethyl group attached to the phenoxy ring could potentially enhance the compound’s potency towards its targets . The nitro group and the chloro group on the benzene ring could also play roles in the compound’s interactions with its targets .
Biochemical Pathways
Compounds with similar structures have been shown to affect various biochemical pathways .
Pharmacokinetics
The compound’s lipophilic nature, suggested by the presence of the trifluoromethyl group and the aromatic rings, could potentially enhance its absorption and distribution .
Result of Action
Based on its structural features, it may exert a variety of effects depending on its targets and the context of its action .
Action Environment
The action, efficacy, and stability of this compound could be influenced by various environmental factors. For instance, the pH of the environment could affect the compound’s ionization state and, consequently, its interactions with its targets. Additionally, the presence of other molecules could influence the compound’s stability and its ability to reach its targets .
Biochemical Analysis
Biochemical Properties
2-Chloro-4-nitro-1-(3-(trifluoromethyl)phenoxy)benzene plays a significant role in biochemical reactions, particularly in the nitration of aromatic compounds. It interacts with various enzymes and proteins, including cytochrome P450 enzymes, which are involved in the oxidative metabolism of xenobiotics. The compound’s nitro group can undergo reduction to form reactive intermediates that can bind to cellular macromolecules, leading to potential toxic effects . Additionally, the trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins.
Cellular Effects
The effects of 2-Chloro-4-nitro-1-(3-(trifluoromethyl)phenoxy)benzene on cells are diverse. It can influence cell signaling pathways by modulating the activity of kinases and phosphatases. The compound has been shown to affect gene expression by interacting with transcription factors and altering the transcriptional activity of specific genes . Furthermore, it can impact cellular metabolism by inhibiting or activating key metabolic enzymes, leading to changes in the levels of metabolites and energy production.
Molecular Mechanism
At the molecular level, 2-Chloro-4-nitro-1-(3-(trifluoromethyl)phenoxy)benzene exerts its effects through several mechanisms. It can bind to specific biomolecules, such as proteins and nucleic acids, forming covalent adducts that alter their function . The compound can also inhibit or activate enzymes by interacting with their active sites or allosteric sites. Additionally, it can induce changes in gene expression by modulating the activity of transcription factors and epigenetic regulators.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Chloro-4-nitro-1-(3-(trifluoromethyl)phenoxy)benzene can change over time. The compound’s stability and degradation are influenced by factors such as temperature, pH, and the presence of other chemicals . Long-term exposure to the compound can lead to cumulative effects on cellular function, including alterations in cell growth, differentiation, and apoptosis. In vitro and in vivo studies have shown that the compound’s effects can vary depending on the duration of exposure and the experimental conditions.
Dosage Effects in Animal Models
The effects of 2-Chloro-4-nitro-1-(3-(trifluoromethyl)phenoxy)benzene in animal models are dose-dependent. At low doses, the compound may have minimal effects on cellular function, while at higher doses, it can induce toxic effects, including oxidative stress, inflammation, and cell death . Threshold effects have been observed, where a certain dose is required to elicit a measurable response. Toxicity studies have shown that high doses of the compound can lead to adverse effects on various organs, including the liver, kidneys, and lungs.
Metabolic Pathways
2-Chloro-4-nitro-1-(3-(trifluoromethyl)phenoxy)benzene is involved in several metabolic pathways. It can undergo phase I metabolism, primarily through oxidation by cytochrome P450 enzymes, to form reactive intermediates . These intermediates can be further metabolized through phase II reactions, such as conjugation with glutathione, glucuronic acid, or sulfate, to form more water-soluble metabolites that can be excreted from the body. The compound’s metabolism can affect metabolic flux and the levels of various metabolites.
Transport and Distribution
Within cells and tissues, 2-Chloro-4-nitro-1-(3-(trifluoromethyl)phenoxy)benzene is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its uptake and distribution . The compound’s lipophilicity allows it to accumulate in lipid-rich tissues, such as the liver and adipose tissue. Its distribution can also be influenced by factors such as blood flow, tissue permeability, and the presence of other chemicals.
Subcellular Localization
The subcellular localization of 2-Chloro-4-nitro-1-(3-(trifluoromethyl)phenoxy)benzene can affect its activity and function. The compound can be targeted to specific cellular compartments, such as the mitochondria, endoplasmic reticulum, or nucleus, through targeting signals or post-translational modifications . Its localization can influence its interactions with biomolecules and its effects on cellular processes. For example, localization to the mitochondria can impact mitochondrial function and energy production.
properties
IUPAC Name |
2-chloro-4-nitro-1-[3-(trifluoromethyl)phenoxy]benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7ClF3NO3/c14-11-7-9(18(19)20)4-5-12(11)21-10-3-1-2-8(6-10)13(15,16)17/h1-7H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKJFVJCOFJYOOX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=C(C=C(C=C2)[N+](=O)[O-])Cl)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7ClF3NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60288387 | |
| Record name | 2-chloro-4-nitro-1-[3-(trifluoromethyl)phenoxy]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60288387 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
40718-13-6 | |
| Record name | NSC55564 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=55564 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-chloro-4-nitro-1-[3-(trifluoromethyl)phenoxy]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60288387 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



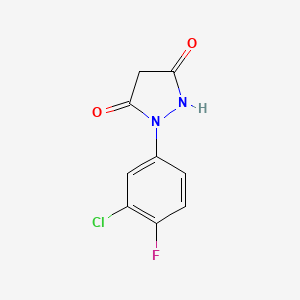
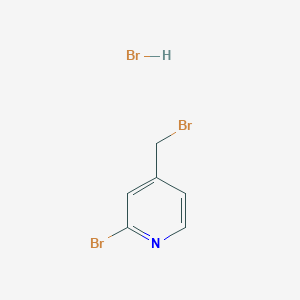
![Diethyl 2-{[(6-amino-2-pyridinyl)amino]methylene}malonate](/img/structure/B3032651.png)

![[5-(4-Chlorophenyl)furan-2-yl]methanol](/img/structure/B3032655.png)
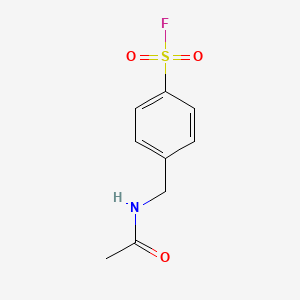
![3-Chloro-5-(trifluoromethyl)-2-({5-[1,2,2-tris(5-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}thiophen-2-yl)ethyl]thiophen-2-yl}methyl)pyridine](/img/structure/B3032659.png)
![4-{[5,7-bis(trifluoromethyl)[1,8]naphthyridin-2-yl]oxy}-N,N-diethylbenzenesulfonamide](/img/structure/B3032661.png)
![4-{[5,7-bis(trifluoromethyl)[1,8]naphthyridin-2-yl]oxy}-N-(3-pyridinylmethyl)benzenesulfonamide](/img/structure/B3032662.png)
![4-{[5,7-bis(trifluoromethyl)[1,8]naphthyridin-2-yl]oxy}-N-(4-methylphenyl)benzenesulfonamide](/img/structure/B3032663.png)


